4-(2-METHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
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Overview
Description
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is a complex organic compound with a unique structure that combines a quinoline core with a thiomorpholine and a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The thiomorpholine and methylbenzenesulfonyl groups are then introduced through a series of reactions, including nucleophilic substitution and sulfonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The quinoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The sulfonyl and thiomorpholine groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(thiomorpholine-4-carbonyl)aniline
- 2-Methyl-4-(thiomorpholine-4-carbonyl)phenylboronic acid
Uniqueness
4-(2-Methylbenzenesulfonyl)-3-(thiomorpholine-4-carbonyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-6-2-5-9-19(15)28(25,26)20-16-7-3-4-8-18(16)22-14-17(20)21(24)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMHMLAOLJTDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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